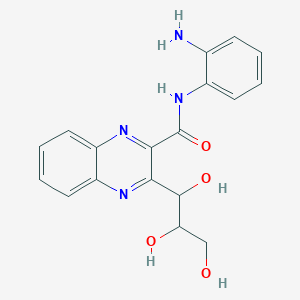
N-(2-aminophenyl)-3-(1,2,3-trihydroxypropyl)quinoxaline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminophenyl)-3-(1,2,3-trihydroxypropyl)quinoxaline-2-carboxamide: is a complex organic molecule with the following structural formula:
ATQ=C19H16N4O5
It contains a quinoxaline core, an aminophenyl group, and a trihydroxypropyl side chain. The compound’s unique structure contributes to its diverse properties.
準備方法
Synthesis Routes::
Condensation Reaction:
- Industrial-scale production involves batch or continuous processes.
- Precursor chemicals are carefully selected to ensure high yield and purity.
- Quality control measures are crucial due to the compound’s potential applications.
化学反応の分析
ATQ undergoes several reactions:
Oxidation: ATQ can be oxidized to form quinoxaline-2-carboxylic acid.
Reduction: Reduction of ATQ yields the corresponding amine.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Major Products: The primary products depend on reaction conditions and reagents used.
科学的研究の応用
Chemistry::
- ATQ serves as a versatile building block for designing new organic materials.
- Its π-conjugated system makes it useful in organic electronics (e.g., OLEDs, solar cells).
- ATQ exhibits antioxidant properties due to its trihydroxypropyl moiety.
- It may have applications in treating oxidative stress-related diseases.
- Research explores its potential as an anti-inflammatory agent.
- ATQ derivatives find use in dye synthesis, pharmaceuticals, and agrochemicals.
作用機序
- ATQの抗酸化作用は、フリーラジカルの捕捉を伴います。
- 酸化ストレスと炎症に関連する細胞経路と相互作用します。
6. 類似化合物の比較
類似化合物: 他のキノキサリン誘導体(例:キノキサリン-2-カルボキサミド)は、トリヒドロキシプロピル側鎖がありません。
独自性: ATQは、抗酸化特性とπ共役構造を兼ね備えていることから、他の化合物とは異なります。
類似化合物との比較
Similar Compounds: Other quinoxaline derivatives (e.g., quinoxaline-2-carboxamide) lack the trihydroxypropyl side chain.
Uniqueness: ATQ’s combination of antioxidant properties and π-conjugated structure sets it apart.
特性
分子式 |
C18H18N4O4 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
N-(2-aminophenyl)-3-(1,2,3-trihydroxypropyl)quinoxaline-2-carboxamide |
InChI |
InChI=1S/C18H18N4O4/c19-10-5-1-2-6-11(10)22-18(26)16-15(17(25)14(24)9-23)20-12-7-3-4-8-13(12)21-16/h1-8,14,17,23-25H,9,19H2,(H,22,26) |
InChIキー |
SFSYCEFNBLAIPE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=NC3=CC=CC=C3N=C2C(C(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10883021.png)
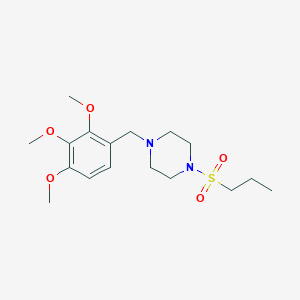

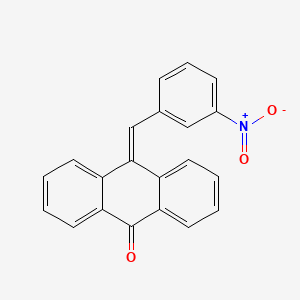
![(4-Benzylpiperidin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10883044.png)

![2-[(2,6-dimethylphenoxy)methyl]-7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10883057.png)
![N-{2-[2-(dimethylamino)ethyl]-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl}-2-phenylacetamide](/img/structure/B10883062.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine](/img/structure/B10883075.png)
![2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B10883083.png)
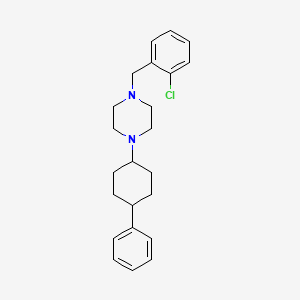
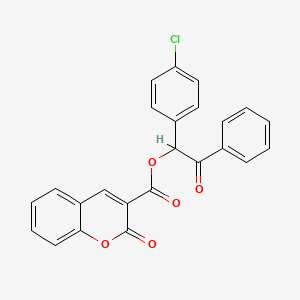
![methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10883099.png)
![2-[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]-N'-{(3E)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10883100.png)
